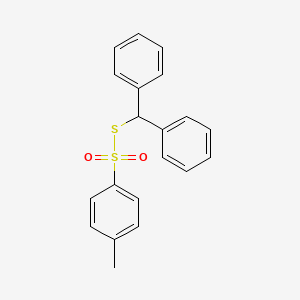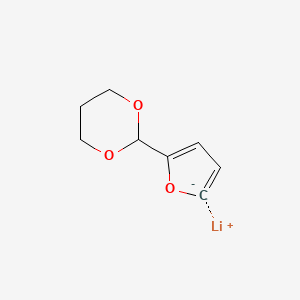
6-(2-Methoxyphenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Methoxyphenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one is a heterocyclic compound that features a triazine ring fused with a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyphenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxybenzylamine with cyanogen bromide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Methoxyphenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
6-(2-Methoxyphenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 6-(2-Methoxyphenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxyphenyl isocyanate: Used for amine protection/deprotection sequences.
Phenolic compounds in Betula pendula: Include various methoxyphenyl derivatives with different biological activities.
Uniqueness
6-(2-Methoxyphenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one is unique due to its triazine ring structure, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
87428-13-5 |
|---|---|
Molekularformel |
C10H11N3O2 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
6-(2-methoxyphenyl)-4,5-dihydro-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C10H11N3O2/c1-15-9-5-3-2-4-7(9)8-6-11-10(14)13-12-8/h2-5H,6H2,1H3,(H2,11,13,14) |
InChI-Schlüssel |
QFCHOMSKAYXWCE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=NNC(=O)NC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B14405711.png)
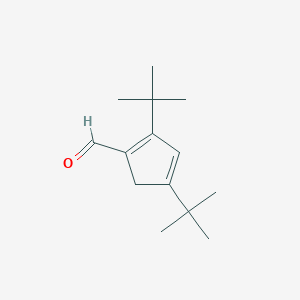
![1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B14405722.png)
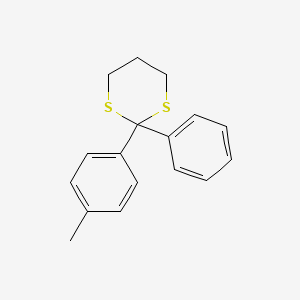
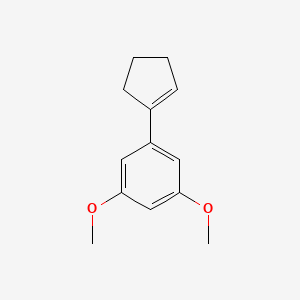
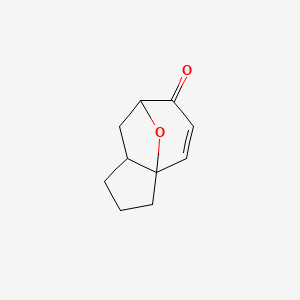
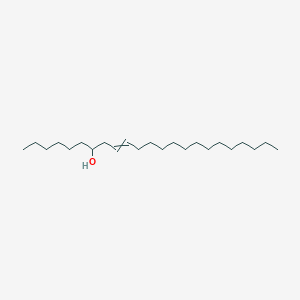
![acetic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14405741.png)

![2-Methoxyethyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14405752.png)

![1-[(E)-hydrazinylidenemethyl]-3-(4-methoxy-2,6-dimethylphenyl)urea](/img/structure/B14405765.png)
